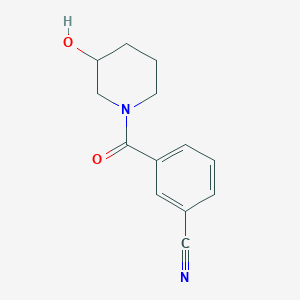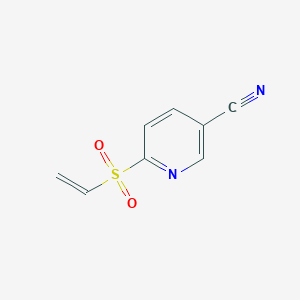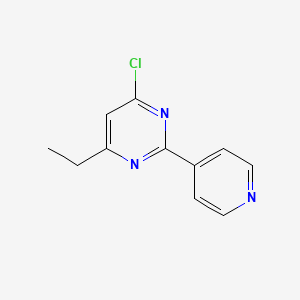
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
描述
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrole ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features could be exploited to create drugs with specific therapeutic properties.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
作用机制
The mechanism by which 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
相似化合物的比较
4-(3,4-Dimethoxyphenyl)butyric acid
3,4-Dimethoxyphenylacetone
3,4-Dimethoxyphenethyl alcohol
Uniqueness: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid stands out due to its pyrrole ring, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it unique among its peers.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNDNXMQVCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these pyrrole derivatives exert their antitumor effects? What is their mechanism of action?
A1: Research indicates that these compounds function as potent microtubule depolymerizers. [, ] They bind to tubulin, a protein crucial for forming microtubules, which are essential for cell division. This binding disrupts microtubule polymerization, leading to mitotic spindle defects, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death). []
Q2: Have structure-activity relationship (SAR) studies been conducted on these pyrrole derivatives? What do they reveal about crucial structural features for antitumor activity?
A3: Yes, SAR studies have been conducted, specifically focusing on modifications at the C-2 position of the pyrrole ring. These studies identified two distinct binding modes within the colchicine site, with the higher activity mode involving deeper burial within the site and more extensive interactions with tubulin. Notably, a crucial hydrogen bond acceptor for Cys241β in the hydrophobic subpocket A of tubulin was identified as essential for potent microtubule depolymerization. [, ] These findings provide valuable insights for designing novel derivatives with improved antitumor activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


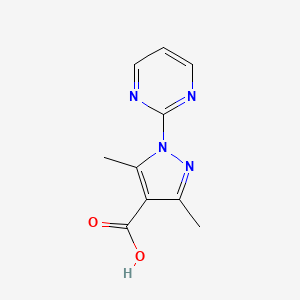



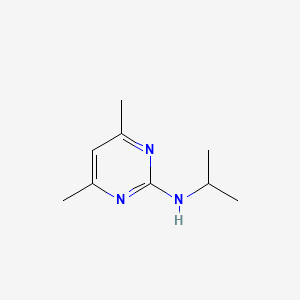
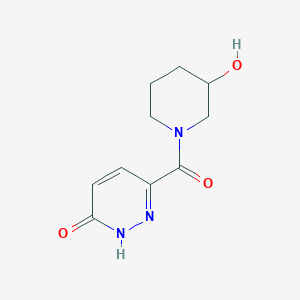

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
